TR-Peg7-OH -

TR-Peg7-OH

Catalog Number: EVT-14153140
CAS Number:
Molecular Formula: C33H44O8
Molecular Weight: 568.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Polyethylene glycol derivatives, including TR-Peg7-OH, are synthesized through various chemical processes involving the polymerization of ethylene oxide. These compounds are widely used in pharmaceuticals, biotechnology, and materials science due to their non-toxic nature and versatility.

Classification

TR-Peg7-OH is classified as a hydrophilic polymer. It falls under the category of polyethylene glycols, which can be further categorized based on the length of their ethylene glycol chains. The specific properties of TR-Peg7-OH make it suitable for applications in drug delivery systems and as a component in bioconjugation reactions.

Synthesis Analysis

Methods

The synthesis of TR-Peg7-OH typically involves the polymerization of ethylene oxide using various catalysts. The most common methods include:

  1. Ring-Opening Polymerization: Ethylene oxide is opened in the presence of a catalyst (e.g., potassium hydroxide) to form linear polyethylene glycol chains.
  2. End-Group Functionalization: The hydroxyl end group is introduced either during the polymerization process or through post-polymerization modifications.

Technical Details

The synthesis process may involve controlling reaction conditions such as temperature, pressure, and catalyst concentration to achieve the desired molecular weight and purity. For instance, using a controlled amount of catalyst can help regulate the polymerization rate and prevent excessive branching or formation of oligomers .

Molecular Structure Analysis

Structure

TR-Peg7-OH has a linear structure consisting of seven repeating ethylene glycol units with a terminal hydroxyl group. This structure can be represented as:

HO [CH2CH2O]7H\text{HO }[\text{CH}_2\text{CH}_2\text{O}]_7-\text{H}

Data

The molecular weight of TR-Peg7-OH is approximately 350 g/mol, depending on the specific synthesis method and conditions used. The compound exhibits characteristic peaks in Nuclear Magnetic Resonance (NMR) spectroscopy that correspond to the methylene (-CH₂-) and ether (-O-) groups present in the polymer chain .

Chemical Reactions Analysis

Reactions

TR-Peg7-OH can participate in several chemical reactions due to its functional groups:

  1. Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in drug formulation.
  2. Ether Formation: TR-Peg7-OH can undergo etherification reactions with alcohols or phenols, enhancing its applicability in bioconjugation.
  3. Click Chemistry: It can participate in azide-alkyne cycloaddition reactions, facilitating the attachment of various functional groups for targeted delivery systems .

Technical Details

The efficiency of these reactions often depends on the reaction conditions such as solvent choice, temperature, and catalyst presence. For instance, click chemistry reactions typically require mild conditions and can proceed rapidly with high yields.

Mechanism of Action

Process

The mechanism by which TR-Peg7-OH exerts its effects primarily involves enhancing solubility and stability of hydrophobic drugs when used in formulations. The hydrophilic nature of PEG allows for better dispersion in aqueous environments, which is crucial for biological applications.

Data

Studies have shown that PEGylation (the process of attaching polyethylene glycol chains to molecules) significantly improves pharmacokinetics by reducing renal clearance and prolonging circulation time in vivo . This mechanism is particularly beneficial for therapeutic proteins and peptides.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear liquid or solid at room temperature.
  • Solubility: Highly soluble in water due to its hydrophilic nature.
  • Molecular Weight: Approximately 350 g/mol.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Capable of undergoing various chemical modifications due to its terminal hydroxyl group.

Relevant analyses such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into thermal stability and phase transitions .

Applications

Scientific Uses

TR-Peg7-OH finds extensive use in:

  1. Drug Delivery Systems: Enhancing solubility and bioavailability of poorly soluble drugs.
  2. Bioconjugation: Serving as a linker in the synthesis of drug conjugates for targeted therapy.
  3. Diagnostics: Used in the development of biosensors due to its biocompatibility and ease of functionalization.
Introduction to TR-PEG7-OH in Contemporary Research

Historical Evolution of PEGylated Compounds in Biomedical Sciences

The development of polyethylene glycol (PEG) conjugates represents a transformative chapter in pharmaceutical sciences, originating from the pioneering work of Davis and Abuchowsky in the late 1970s. Their foundational research demonstrated that covalent attachment of PEG electrophiles to proteins substantially reduced immunogenicity while extending serum half-life – observations that launched an entirely new paradigm in biotherapeutic optimization [1]. Early PEGylation strategies employed non-specific modification of surface nucleophiles (particularly lysine ε-amines and cysteine thiols), generating heterogeneous mixtures that complicated characterization and regulatory approval. The evolution toward site-specific conjugation methodologies – including N-terminal modification exploiting α-amine pKa differences, engineered cysteine residues, and incorporation of unnatural amino acids via amber suppression – marked a critical advancement enabling precise control over conjugation sites and stoichiometry [1].

The clinical impact of PEGylation became unequivocally established with FDA approvals of PEGylated adenosine deaminase (1990) and PEG-interferon α (2000s), demonstrating remarkable pharmacokinetic enhancements. Contemporary innovations have further expanded PEG's utility into nanomedicine, particularly in lipid nanoparticles (LNPs) where PEG-lipids confer colloidal stability and modulate biodistribution. The COVID-19 pandemic highlighted this evolution, with mRNA vaccines employing novel PEG-lipids (ALC-0159: PEG₂₀₀₀-C-DMG) to stabilize nucleic acid payloads [3]. TR-PEG₇-OH emerges within this historical continuum as a structurally refined variant, incorporating the trityl group to address limitations of conventional PEG linkers in complex therapeutic architectures.

Table 1: Evolution of PEGylated Therapeutics

EraKey DevelopmentsRepresentative Agents
1970s-1980sFirst-generation random PEGylationPEG-Bovine adenosine deaminase
1990s-2000sSite-specific conjugation methodsPEG-Intron® (interferon α-2b)
2010s-PresentHeterobifunctional PEG derivatives, LNP integrationCOVID-19 mRNA vaccines (ALC-0159)
EmergingTrityl-PEG architecturesTR-PEG₇-OH conjugates

Role of Triphenylmethyl (Trityl) Modifications in Molecular Design

The triphenylmethyl (trityl) group constitutes more than merely a hydrophobic appendage; its steric and electronic properties confer sophisticated functionality to PEG-based scaffolds. With three phenyl rings radiating from a central carbon, trityl creates a molecular "umbrella" that sterically shields conjugated molecules from enzymatic degradation and immune recognition. This protection mechanism significantly differs from the hydrophilic shielding of conventional PEGylation, offering complementary benefits for sensitive payloads [5]. The trityl group's steric bulk enables its application in solid-phase synthesis as an orthogonal protecting group for alcohols, thiols, and amines, allowing sequential deprotection strategies in complex molecular assemblies. Furthermore, trityl's pronounced hydrophobicity facilitates purification through precipitation or reverse-phase chromatography – a practical advantage that accelerates therapeutic development workflows [5].

In tissue engineering scaffolds, trityl-modified polymers demonstrate enhanced bioactive agent retention due to hydrophobic interactions with the trityl moiety. For instance, HAp-loaded scaffolds incorporating trityl-PEG conjugates show sustained release kinetics superior to unmodified PEG counterparts, critical for bone morphogenic protein (BMP) delivery in osseous regeneration [5]. The electron-rich aromatic systems within trityl also enable π-π stacking interactions with drug molecules, further modulating release profiles. When integrated with PEG spacers as in TR-PEG₇-OH, these properties combine to create a bifunctional scaffold that simultaneously provides steric protection, controlled hydrophobicity, and aqueous solubility – addressing the conflicting requirements that often challenge biomaterial design.

Table 2: Functional Attributes of Trityl Modifications in Biomaterials

PropertyMechanismBiomedical Application
Steric ProtectionPhysical shielding of conjugated moleculesProtection of therapeutic payloads from enzymatic degradation
Orthogonal ProtectionSelective deprotection under mild acidic conditionsSolid-phase synthesis of complex biomolecular conjugates
Hydrophobic Microdomain FormationAromatic stacking and hydrophobic interactionsEnhanced retention of hydrophobic drugs in polymeric scaffolds
Purification HandleReversible precipitation characteristicsSimplified purification of synthetic intermediates

TR-PEG7-OH as a Multifunctional Scaffold in Polymer Therapeutics

TR-PEG₇-OH exemplifies molecular engineering where each structural component fulfills complementary roles: the trityl group provides steric protection and purification handles, the heptaethylene glycol spacer ensures aqueous solubility and chain flexibility, while the terminal hydroxyl serves as a conjugation point for further functionalization. This multifunctionality enables diverse therapeutic applications, particularly in constructing precisely engineered drug delivery systems. In lipid nanoparticle (LNP) formulations, TR-PEG₇-OH derivatives influence critical parameters including circulation longevity, tissue-specific targeting, and endosomal escape efficiency. The compound's ethylene oxide units create a hydration sphere that reduces protein opsonization, while the trityl group provides anchoring stability through hydrophobic interactions with lipid bilayers [3].

The PEG spacer length in TR-PEG₇-OH deserves particular attention. With seven ethylene oxide units, it occupies an optimal middle ground between providing sufficient steric bulk for stealth properties while avoiding the viscosity challenges associated with longer PEG chains. This intermediate length enables effective conformational flexibility, allowing the trityl group to position optimally for interactions with target biomolecules. In traumatic brain injury (TBI) models, LNPs incorporating DSPE-PEG (C18 anchor) demonstrated significantly prolonged circulation compared to DMG-PEG (C14 anchor) formulations, with DSPE-PEG content correlating directly with enhanced accumulation in injured brain tissue [3]. TR-PEG₇-OH's structure suggests potential for similar pharmacokinetic tuning, as its trityl group may confer even stronger membrane anchoring than DSPE-PEG's stearic acid.

The terminal hydroxyl group enables straightforward conversion to reactive intermediates such as carboxylates, amines, or maleimides, facilitating conjugation to diverse therapeutic payloads. This chemical versatility positions TR-PEG₇-OH as a multifunctional building block for complex drug delivery systems. In bone tissue engineering, analogous constructs have been employed to tether osteoinductive factors (BMP-2) to hydroxyapatite (HAp) scaffolds, creating biomimetic microenvironments that promote osteogenesis [5]. The trityl group's hydrophobic interactions with HAp surfaces enhance retention, while the PEG spacer maintains bioactive factor accessibility – a dual functionality impossible with conventional coupling agents.

Table 3: Comparative Analysis of TR-PEG₇-OH in LNP Formulations

CharacteristicDMG-PEG (C14 Anchor)DSPE-PEG (C18 Anchor)TR-PEG₇-OH (Predicted)
Membrane Anchoring StrengthModerateStrongVery Strong (steric)
Desorption KineticsFastSlowVery Slow
Blood Circulation Half-lifeShort (~1-2 hr)Extended (~4-8 hr)Very Extended (>12 hr)
Tissue Distribution ProfileLiver-predominantBalanced with extended circulationBrain-targeted (predicted)
Endosomal Escape EfficiencyHighModerateModerate (predicted)

Properties

Product Name

TR-Peg7-OH

IUPAC Name

2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C33H44O8

Molecular Weight

568.7 g/mol

InChI

InChI=1S/C33H44O8/c34-16-17-35-18-19-36-20-21-37-22-23-38-24-25-39-26-27-40-28-29-41-33(30-10-4-1-5-11-30,31-12-6-2-7-13-31)32-14-8-3-9-15-32/h1-15,34H,16-29H2

InChI Key

RYNGCFKRTLHVGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.